N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

c-Met kinase triazolopyridazine SAR

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic small molecule belonging to the triazolopyridazine sulfonamide class. It features a 6-ethoxy substituent on the triazolopyridazine core, a methylene linker, and a thiophene-2-sulfonamide moiety.

Molecular Formula C12H13N5O3S2
Molecular Weight 339.39
CAS No. 2034418-50-1
Cat. No. B2605133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
CAS2034418-50-1
Molecular FormulaC12H13N5O3S2
Molecular Weight339.39
Structural Identifiers
SMILESCCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CS3)C=C1
InChIInChI=1S/C12H13N5O3S2/c1-2-20-11-6-5-9-14-15-10(17(9)16-11)8-13-22(18,19)12-4-3-7-21-12/h3-7,13H,2,8H2,1H3
InChIKeyQDWXFNOICPMRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide (CAS 2034418-50-1) for Specialized Discovery Programs


N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic small molecule belonging to the triazolopyridazine sulfonamide class . It features a 6-ethoxy substituent on the triazolopyridazine core, a methylene linker, and a thiophene-2-sulfonamide moiety. Published quantitative activity or selectivity data for this specific compound are currently absent from the peer-reviewed literature . As a result, its baseline is defined by its chemical architecture rather than by a validated biological profile, making it a probe candidate for structure-activity-relationship (SAR) exploration in medicinal chemistry and chemical biology.

SAR Probe Architecture
Unique 6-ethoxy-triazolopyridazine core for kinase pocket steric exploration
Electronic Profile
Thiophene-2-sulfonamide moiety enables heterocyclic sulfonamide SAR beyond phenyl analogs
Selectivity Tool
Methylene linker provides distinct geometry for linker-dependent selectivity studies

Why N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Analogs in Focused Studies


Within the triazolopyridazine sulfonamide family, minor structural permutations—such as altering the 6-alkoxy group, replacing the thiophene with a phenyl ring, or varying the linker—can drastically change target engagement, solubility, and metabolic stability. Even in the absence of published head-to-head data for this compound, its distinct combination of an ethoxy donor, a methylene spacer, and a thiophene-2-sulfonamide defines a unique pharmacophoric fingerprint. Substituting this compound with a generic analog would therefore confound SAR interpretation and compromise hit-to-lead progression, because the precise spatial and electronic profile required for a given target would not be replicated . Only the authentic compound ensures continuity in ongoing optimization campaigns that depend on this specific scaffold geometry.

1
6‑Alkoxy Variation

Methoxy or propoxy analogs may shift c‑Met kinase engagement and solubility; ethoxy substitution defines a distinct pharmacophoric point that generic analogs cannot replicate.

2
Sulfonamide Electronic Mismatch

Replacing thiophene‑2‑sulfonamide with a phenyl sulfonamide alters electron density and hydrogen‑bonding potential, potentially shifting antimicrobial screening profiles.

3
Linker Geometry Divergence

A direct N–S bond or oxyethyl linker cannot mimic the ~1.5 Å spatial shift introduced by the methylene spacer; selectivity trends may not transfer.

Quantitative Differentiation Evidence for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide (CAS 2034418-50-1)


Scaffold Differentiation via 6-Ethoxy Group: Impact on c-Met Kinase Activity (Class-Level Inference)

No direct activity data exist for this compound. However, a series of closely related triazolopyridazines with alkoxy substituents at the 6-position were optimized as potent c-Met kinase inhibitors [1]. In that series, Ki values ranged from 0.002 to >10 µM, demonstrating that the nature of the 6-alkoxy group profoundly affects potency. The 6-ethoxy substitution pattern in this compound mimics the steric and electronic features of the most active analogs, suggesting it may confer similar kinase engagement [1]. Because quantitative data for this specific compound are absent, this evidence is class-level inference.

c‑Met Kinase SAR
Class-level inference
Target: not reported
Comparator: Ki 0.002–0.5 µM (methoxy/propoxy analogs)
Supports ethoxy contribution testing within a validated kinase-inhibitor scaffold.
No direct activity data for this compound.
c-Met kinase triazolopyridazine SAR

Sulfonamide Moiety Differentiation: Thiophene vs. Phenyl in Antimicrobial SAR (Class-Level Inference)

A series of pyridazine and triazolopyridazine sulfonamides, including phenyl-sulfonamide variants, were evaluated for antimicrobial activity in the European Journal of Chemistry (2015) [1]. Compounds exhibited minimum inhibitory concentrations (MIC) between 32 and 256 µg/mL against S. aureus and E. coli. The thiophene-2-sulfonamide group in this compound, however, is absent from the reported set. Class-level SAR indicates that replacing a phenyl sulfonamide with a thiophene sulfonamide can enhance electron density and hydrogen-bonding potential, potentially improving antibacterial potency. Direct comparative data are not available.

Antimicrobial SAR
Class-level inference
Comparator MIC: 32–256 µg/mL (phenyl‑sulfonamide analogs, S. aureus / E. coli)
Thiophene moiety may alter antimicrobial profile; fills documented SAR gap.
No direct data for thiophene analog; class-level inference.
antimicrobial sulfonamide triazolopyridazine

Linker Geometry Differentiation: Methylene Spacer vs. Direct Attachment (Supporting Evidence)

In the broader triazolopyridazine chemotype, linker length and composition modulate target selectivity and pharmacokinetics. This compound features a methylene spacer between the triazolopyridazine core and the sulfonamide, whereas many commercial analogs use a direct N–S bond or an oxyethyl linker. No published quantitative comparison exists for this exact pair. However, in medicinal chemistry programs, a single methylene unit can alter ligand–receptor distance by ~1.5 Å, potentially shifting selectivity profiles [1]. This inference is based on general drug-design principles.

Linker Geometry
Supporting evidence
~1.5 Å spatial shift predicted (methylene vs. direct N–S attachment)
Enables linker-dependent selectivity studies not possible with direct‑linked analogs.
Based on medicinal chemistry design principles; no activity data.
linker geometry triazolopyridazine drug design

Optimal Application Scenarios for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide Based on Current Evidence


Kinase Inhibitor Hit Expansion and SAR Profiling

When a screening hit contains a 6-methoxy triazolopyridazine core, this compound (6-ethoxy analog) serves as a direct comparator to map the alkoxy pocket's steric tolerance. As demonstrated by the c-Met inhibitor series, small alkoxy changes can shift Ki by >100-fold [1]. This compound enables the critical ethoxy data point in a methoxy-to-propoxy SAR series.

Antimicrobial Lead Optimization with Heterocyclic Sulfonamides

Published triazolopyridazine sulfonamides with phenyl rings show moderate activity (MIC 32–256 µg/mL) [2]. This compound's thiophene-2-sulfonamide group offers an unexplored electronic profile. Procuring it allows direct testing of whether the thiophene moiety improves Gram-positive or Gram-negative potency, guiding lead optimization.

Linker-Dependent Selectivity Studies in Chemical Biology

The methylene spacer between the triazolopyridazine and sulfonamide is uncommon in commercial libraries. This compound can be used alongside analogs with direct N–S or oxyethyl linkages to determine whether a ~1.5 Å extension alters off-target profiles or improves subtype selectivity [3]. Such studies are essential for developing selective chemical probes.

Custom Derivative Synthesis for Fragment-Based Drug Discovery

As a building block, the compound's ethoxy group can be cleaved to expose a hydroxyl handle, or the thiophene can be functionalized via C–H activation. This makes it a versatile advanced intermediate for generating focused libraries around the triazolopyridazine scaffold, enabling rapid exploration of diverse SAR vectors.

Application
Selection Property
Validation Focus
Kinase Inhibitor Hit Expansion
Alkoxy pocket steric tolerance mapping
SAR interpretation across methoxy–propoxy series
Antimicrobial Lead Optimization
Heterocyclic sulfonamide electronic profiling
Gram‑positive / Gram‑negative screening potency trends
Chemical Biology Selectivity Studies
Linker geometry impact on off‑target profiles
Subtype selectivity modulation via methylene spacer
Fragment‑Based Library Synthesis
Versatile advanced intermediate with cleavable ethoxy and modifiable thiophene
Focused library generation around triazolopyridazine scaffold
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